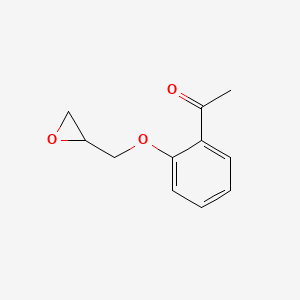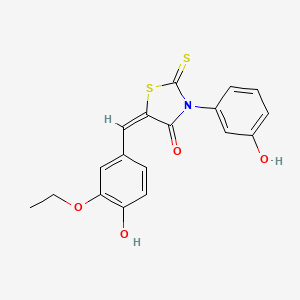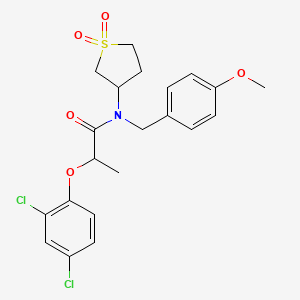
1-(2-Acetylphenoxy)-2,3-epoxypropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Acetylphenoxy)-2,3-epoxypropane is an organic compound that features both an acetylphenoxy group and an epoxypropane group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Acetylphenoxy)-2,3-epoxypropane typically involves the reaction of 2-acetylphenol with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the epoxy group. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions: 1-(2-Acetylphenoxy)-2,3-epoxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols .
科学的研究の応用
1-(2-Acetylphenoxy)-2,3-epoxypropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of polymers and resins with unique properties.
作用機序
The mechanism by which 1-(2-Acetylphenoxy)-2,3-epoxypropane exerts its effects involves the reactivity of the epoxy group. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in both chemical synthesis and biological applications .
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes that catalyze the opening of the epoxy ring, leading to the formation of biologically active molecules. These interactions can affect various molecular pathways, including those involved in cell signaling and metabolism .
類似化合物との比較
2-(2-Acetylphenoxy)benzo-1,3,2-dioxaphosphole: This compound also contains an acetylphenoxy group but differs in its overall structure and reactivity.
α,ω-Bis(2-acetylphenoxy)alkanes: These compounds have similar functional groups but differ in the length of the polymethylene linker.
Uniqueness: 1-(2-Acetylphenoxy)-2,3-epoxypropane is unique due to the presence of both an acetylphenoxy group and an epoxypropane group. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
1-[2-(oxiran-2-ylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H12O3/c1-8(12)10-4-2-3-5-11(10)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3 |
InChIキー |
VCJHWSHVJVUYQC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1OCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol](/img/structure/B12137686.png)
![(Z)-1-(9-methyl-3-((3-(4-methylbenzyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12137704.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12137706.png)
![ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B12137712.png)
![N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137714.png)
![3,3-dimethyl-1-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one](/img/structure/B12137717.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137720.png)



![2,5-dichloro-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12137755.png)
![2-[2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12137769.png)
![N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137776.png)
![2-[(5-Bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B12137781.png)
